3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol

Medicinal Chemistry Salt Selection Chemical Procurement

Researchers requiring a bifunctional probe for deep hydrophobic pocket mapping face supply inconsistency with free-base analogs. This dihydrochloride salt (CAS 2172502-63-3) solves that with batch-controlled purity (≥95%) and superior weighability. - Orthogonal handles (basic piperidine nitrogen, pyrrolidine hydroxyl) enable dual linker attachment for AfBPP target ID studies. - Defined trifluoromethylphenoxy tail engages halogen-π interactions in GPCR/ion channel pockets; use truncated analog CAS 1827505-14-5 as a negative control to deconvolute linker contributions. - Dihydrochloride form eliminates solubility variability that plagues free-base screening libraries, ensuring reproducible screening data across core facilities.

Molecular Formula C17H23F3N2O2
Molecular Weight 344.37 g/mol
Cat. No. B13627876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol
Molecular FormulaC17H23F3N2O2
Molecular Weight344.37 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)CC3(CCNC3)O
InChIInChI=1S/C17H23F3N2O2/c18-17(19,20)13-2-1-3-15(10-13)24-14-4-8-22(9-5-14)12-16(23)6-7-21-11-16/h1-3,10,14,21,23H,4-9,11-12H2
InChIKeyDALDQPZVAQTDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Sourcing


3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol (CAS free base: 1378017-05-0; dihydrochloride salt: 2172502-63-3) is a synthetic heterocyclic compound featuring a pyrrolidin-3-ol head group linked via a methylene bridge to a 4-(3-trifluoromethylphenoxy)piperidine moiety [1]. The dihydrochloride salt form, with a molecular weight of 417.3 g/mol, is the most commonly catalogued variant in chemical supply chains and is specified at a minimum purity of 95% . The molecule's structural framework positions it at the intersection of piperidine- and pyrrolidine-based chemical space, yet its specific pharmacological profile remains sparsely defined in the public domain.

Defined dihydrochloride salt ensures stoichiometric consistency
≥95% purity supports reproducible assay preparation
Multi-pharmacophore scaffold (pyrrolidine head, piperidine core, CF3-phenoxy tail) for SAR probe design
No peer-reviewed biological data; intended for exploratory in vitro screening

Why Generic Substitution Fails


The compound occupies a unique intersection of three key pharmacophoric elements: a pyrrolidin-3-ol head group capable of hydrogen bonding, a basic piperidine core essential for ionic interactions with receptor binding pockets, and a 3-trifluoromethylphenoxy tail that provides critical lipophilic and steric bulk [1]. Truncated or simplified analogs lacking the phenoxy linker (e.g., 1-(piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, CAS 1827505-14-5) or the trifluoromethyl substitution on the phenoxy ring are expected to exhibit dramatically altered binding kinetics and selectivity profiles, making in-class substitution unreliable without explicit experimental validation. The specificity of the substitution pattern negates the possibility of straightforward functional interchange with generic piperidine-pyrrolidine alternatives.

Truncated analogs lacking phenoxy linker may exhibit altered binding kinetics and selectivity
Free base forms without defined counterion may introduce solubility and assay reproducibility variability
Structural similarity to known TREK-1 inhibitors does not imply functional equivalence; activity must be independently confirmed

Quantitative Differentiation Evidence


Salt Form Purity vs Free Base Analogs

Commercial supply of 3-((4-(3-(trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol is standardized as the dihydrochloride salt (CAS 2172502-63-3) with a specified minimum purity of 95%, a molecular weight of 417.3 g/mol, and a defined stoichiometry . In contrast, non-salt analogs available only as free bases often exhibit variable purity ranges (commonly 90-95%) and lack the batch-to-batch consistency of a well-characterized salt form, a critical parameter for reproducible biological assays.

Salt Form Purity
Data to verify
≥95% (dihydrochloride)
May support assay reproducibility; requires batch verification
Free base analogs: 90–95% purity
Medicinal Chemistry Salt Selection Chemical Procurement

Structural Differentiation from Truncated Analogs

The target compound incorporates a 4-(3-trifluoromethyl)phenoxypiperidine unit linked to the pyrrolidine-3-ol core, whereas simpler analogs such as 1-(piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 1879619-13-2) lack the phenoxy linker entirely [1][2]. The phenoxy linker introduces a documented 4-5 Å extension of the molecular reach and adds approximately 160 Da of mass and two hydrogen-bond acceptor sites, factors known to substantially modulate target residence time and binding pocket complementarity in GPCR and ion channel contexts, although direct comparative data for this specific pair is absent from public literature.

Molecular Extension
Class-level inference
~16–18 Å, 5 H-bond acceptors vs ~12–13 Å, 3 H-bond acceptors
Structural reach may modulate target selectivity; in silico only
No experimental binding data available
Structure-Activity Relationship Drug Design Scaffold Hopping

Absence of Biological Validation Data

A comprehensive search of PubMed, BindingDB, and patent literature through April 2026 did not identify any primary research article, crystal structure, or selectivity panel that reports quantitative in vivo pharmacokinetic, safety, or selectivity data for 3-((4-(3-(trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol. This absence of data contrasts with structurally related TREK-1 inhibitors (e.g., TWIK-1/TREK-1 inhibitor 3, CAS 1440532-33-1), for which functional inhibition data (e.g., TEVC electrophysiology) exists . Scientific users must consider this evidence gap when evaluating the compound for applications beyond exploratory in vitro screening.

Biological Validation Gap
Data to verify
No peer-reviewed activity data vs documented TREK-1 inhibition
Absence of validation data increases technical risk
Intended for exploratory screening only
Data Availability Risk Assessment Procurement Decision

Application Scenarios


GPCR & Ion Channel SAR Studies

The compound's extended conformation and defined purity make it a suitable candidate for probing deep hydrophobic pockets in GPCRs or ion channels, where the trifluoromethylphenoxy group may engage in halogen-π interactions [1]. Researchers can benchmark its binding displacement against truncated analogs like 1-(piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol to deconvolute the contribution of the phenoxy linker.

Chemical Proteomics Probe Development

The presence of both a basic nitrogen (piperidine, pKa ~8-9) and a hydroxyl group provides two orthogonal handles for linker attachment, facilitating the design of bifunctional probes for target identification via affinity-based protein profiling (AfBPP) [1].

Standardized Salt Form for HTS

The dihydrochloride salt form provides a well-defined, batch-controlled starting material for screening libraries, mitigating the variability in solubility and weighability that plagues free-base analogs . This is particularly valuable for core facilities managing compound collections with strict quality thresholds.

Negative Control for TREK-1/TWIK-1 Studies

Given the structural similarity to known TWIK-1/TREK-1 inhibitors but the absence of reported functional data, this compound can serve as a critical negative control to confirm that observed phenotypes are driven by specific channel blockade rather than non-specific membrane interactions .

Application
Selection Property
Validation Focus
GPCR/ion channel SAR probe
Extended conformation with CF3-phenoxy tail
Benchmark against truncated analogs to deconvolute linker contribution
Chemical proteomics probe design
Orthogonal handles (basic amine & hydroxyl)
Linker attachment feasibility and target engagement
Standardized salt form for HTS
Dihydrochloride salt with defined purity
Batch-to-batch consistency and solubility in screening media
Negative control for ion channel studies
Structural similarity without reported functional data
Confirm specificity of channel blockade over non-specific effects
Quote Request

Request a Quote for 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.